molecular formula C19H21NO4 B6412407 2-(3-BOC-Aminophenyl)-5-methylbenzoic acid, 95% CAS No. 1261939-88-1

2-(3-BOC-Aminophenyl)-5-methylbenzoic acid, 95%

Cat. No. B6412407
CAS RN: 1261939-88-1
M. Wt: 327.4 g/mol
InChI Key: LHFJHKJTEHCXHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-BOC-Aminophenyl)-5-methylbenzoic acid (hereafter referred to as BOC-APB) is an organic compound with a wide range of applications in the scientific research field. It is a derivative of benzoic acid, which is a common organic acid found in plants and animals. BOC-APB has been used in a variety of scientific research applications, such as in the synthesis of drugs and in the study of biochemical and physiological effects.

Scientific Research Applications

BOC-APB has been used in a variety of scientific research applications. It has been used in the synthesis of drugs, such as the anti-cancer drug lapatinib. It has also been used in the study of biochemical and physiological effects, such as the effects of drugs on the human body. Additionally, it has been used in the study of the mechanisms of action of drugs, such as the mechanism of action of the anti-cancer drug lapatinib.

Mechanism of Action

BOC-APB is believed to act as an inhibitor of the tyrosine kinase enzyme, which is involved in the regulation of cell growth and proliferation. This inhibition of the enzyme can lead to the inhibition of cell growth and proliferation, which is beneficial in the treatment of cancer. Additionally, BOC-APB is believed to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the regulation of inflammation. Inhibition of this enzyme can lead to the reduction of inflammation, which can be beneficial in the treatment of certain diseases.
Biochemical and Physiological Effects
BOC-APB has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the tyrosine kinase enzyme, which can lead to the inhibition of cell growth and proliferation. Additionally, it has been found to inhibit the enzyme cyclooxygenase, which can lead to the reduction of inflammation. These effects can be beneficial in the treatment of cancer and other diseases.

Advantages and Limitations for Lab Experiments

The use of BOC-APB in scientific research has several advantages. It is a relatively simple and efficient way to synthesize the compound, and it is also relatively inexpensive. Additionally, it has a variety of biochemical and physiological effects that can be beneficial in the treatment of cancer and other diseases. However, there are some limitations to the use of BOC-APB in scientific research. For example, it is not suitable for use in animals, as it can be toxic. Additionally, it is not suitable for use in humans, as it can cause adverse side effects.

Future Directions

There are a variety of future directions for the use of BOC-APB in scientific research. For example, it could be used in the development of new drugs and therapies for the treatment of cancer and other diseases. Additionally, it could be used in the study of the mechanisms of action of drugs, such as the mechanism of action of the anti-cancer drug lapatinib. Additionally, it could be used in the development of new methods for the synthesis of organic compounds, such as the Buchwald-Hartwig amination reaction. Finally, it could be used in the study of biochemical and physiological effects, such as the effects of drugs on the human body.

Synthesis Methods

BOC-APB is synthesized using the Buchwald-Hartwig amination reaction. This reaction involves the use of an aryl halide and a primary amine, which are combined in the presence of a palladium catalyst. The reaction produces a C-N bond, which is the basis of many organic compounds. The reaction is a useful tool for the synthesis of BOC-APB, as it is a relatively simple and efficient way to produce the compound.

properties

IUPAC Name

5-methyl-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-12-8-9-15(16(10-12)17(21)22)13-6-5-7-14(11-13)20-18(23)24-19(2,3)4/h5-11H,1-4H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFJHKJTEHCXHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=CC=C2)NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid

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